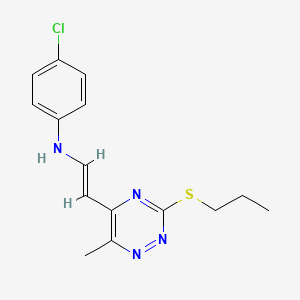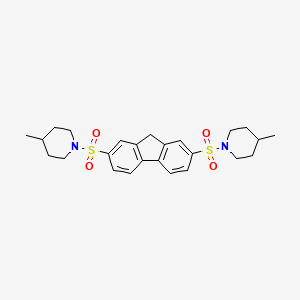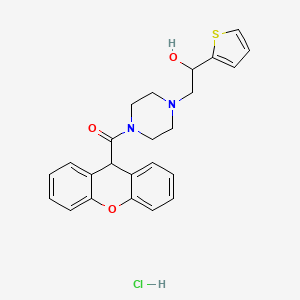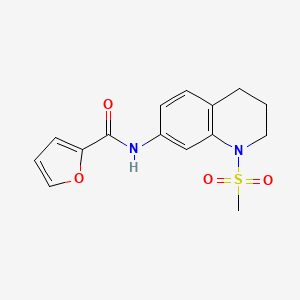
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and an aniline group, which is a phenyl group attached to an amino group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring and the aniline group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The triazine ring and the aniline group could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Cross-Linking Agent for Fiber Protection
Triazine derivatives, such as 2,4-Dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine, are utilized as cross-linking agents to enhance the wet abrasion resistance of Lyocell fibers. This application leverages the poor water solubility of the agent, which undergoes a solution phase before reacting with the fibers, indicating a potential area for the use of specific triazine derivatives in textile manufacturing (Renfrew & Phillips, 2003).
Interaction Studies in Coordination Compounds
Triazine-based ligands have been designed to favor anion–π and/or lone pair–π interactions in their coordination compounds, demonstrating the proficiency of the electron-deficient 1,3,5-triazine ring. This suggests that specific triazine derivatives could have implications in the development of supramolecular chemistry and materials science (Costa et al., 2010).
Polymerization and Material Science
Compounds with a triazine structure, such as 2,4-Dimethyl-6-vinyl-s-triazine, have been polymerized to high molecular weight products, indicating their utility in creating new polymeric materials. The resulting polymers are soluble in common organic solvents, excluding aliphatic hydrocarbons, highlighting their potential in various applications including coatings, adhesives, and other polymer-based technologies (Coscia, Kugel, & Pellon, 1961).
Anticancer Activities
Novel phthalazines, a class related to triazine, have shown promising anticancer activities. Specifically, 1-anilino-4-(arylsulfanylmethyl)phthalazines exhibit higher activity than cisplatin in vitro against cancer cell lines, suggesting the potential therapeutic applications of triazine derivatives in cancer treatment (Li et al., 2006).
Biocidal Applications
Triazine derivatives have been modified for biocidal applications, as seen in the development of a styrenetriazinedione polymer that functions as a biocide against bacteria like Staphylococcus aureus. This application is particularly relevant in water filtration and purification, indicating the versatility of triazine derivatives in environmental and health-related fields (Sun, Chen, & Worley, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)


![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)


